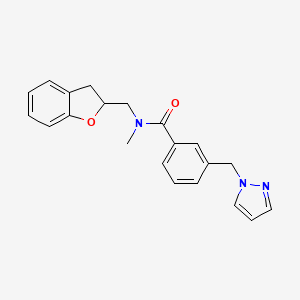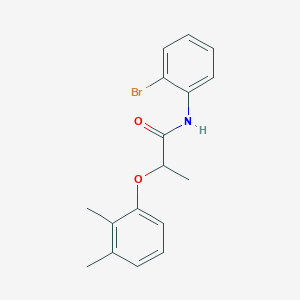![molecular formula C23H28N2O2 B4059167 N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4059167.png)
N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
Vue d'ensemble
Description
N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.215078140 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective N-Benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored for producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves the formation of thiourea intermediates, which undergo intramolecular nucleophilic attacks to yield the desired products. These compounds are characterized by various spectroscopic methods, indicating their potential in biological applications (Singh, R. Lakhan, & G. S. Singh, 2017).
Advanced Material Synthesis
Synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives demonstrates the creation of noncrystalline polymers with high thermal stability and solubility in various solvents. These materials, featuring flexible main-chain ether linkages, show promise in developing advanced materials with specific mechanical and thermal properties (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmacological Research
In pharmacological research, the design and synthesis of molecules with specific biological activities are crucial. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a selective histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the role of similar compounds in developing new therapeutic agents (Zhou et al., 2008).
Catalytic Processes
The use of substituted benzamides in catalytic processes, such as microwave-promoted aminocarbonylation of aryl halides in water, illustrates the importance of these compounds in facilitating efficient, environmentally friendly synthetic routes. This method allows for the rapid synthesis of benzamides from aryl iodides, bromides, and chlorides, showcasing the application of similar compounds in green chemistry (Wu, Ekegren, & Larhed, 2006).
Mosquito Control
Research on substituted benzamides such as SIR-8514 and SIR-6874 has demonstrated their efficacy in inhibiting mosquito development, offering a potential strategy for controlling mosquito populations and reducing the spread of mosquito-borne diseases. This application signifies the role of similar chemical compounds in public health and pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).
Propriétés
IUPAC Name |
N-butan-2-yl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-17(2)24-21(26)18-11-13-20(14-12-18)25-22(27)23(15-7-8-16-23)19-9-5-4-6-10-19/h4-6,9-14,17H,3,7-8,15-16H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXASYGJLKILOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B4059097.png)
![(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4059104.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4059108.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine](/img/structure/B4059125.png)
![ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4059126.png)
![2-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B4059131.png)


methanone](/img/structure/B4059149.png)
![4-{5-nitro-2-[4-(phenylsulfonyl)-1-piperazinyl]benzoyl}morpholine](/img/structure/B4059156.png)
methanone](/img/structure/B4059160.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4059163.png)

![2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-methylphthalazin-1(2H)-one](/img/structure/B4059186.png)
